Structural Scaffold Differentiation: 2-Methyl-2H-Chromene vs. 4-Oxo-4H-Chromene (Chromone) Core
The target compound incorporates a 2-methyl-2H-chromene ring, which distinguishes it from the commercially dominant analog Nʹ-((4-oxo-4H-chromen-3-yl)methylene)nicotinohydrazide (STAT5 inhibitor, CAS 285986-31-4) that contains a 4-oxo-4H-chromene (chromone) core. The 4-oxo group in the STAT5 inhibitor serves as a hydrogen-bond acceptor and alters the π-electron distribution of the fused ring system, contributing to its observed STAT5b SH2 domain inhibitory activity (IC50 = 47 µM) and selectivity over STAT1, STAT3, and Lck (IC50 > 500 µM) . The 2-methyl-2H-chromene scaffold in the target compound lacks this carbonyl, producing a more electron-rich ring with distinct conformational preferences that are expected to redirect target-binding profiles away from STAT-family proteins and potentially toward antimycobacterial or anticonvulsant targets [1].
| Evidence Dimension | Core heterocyclic scaffold structure |
|---|---|
| Target Compound Data | 2-Methyl-2H-chromene scaffold (C10H10O fragment; no carbonyl at position 4; MW contribution ~146 Da) |
| Comparator Or Baseline | STAT5 inhibitor (CAS 285986-31-4): 4-Oxo-4H-chromene (chromone) scaffold (C9H5O2 fragment; carbonyl at position 4; MW contribution ~146 Da) |
| Quantified Difference | Presence vs. absence of 4-oxo group: ΔH-bond acceptors = 1; Δpolar surface area ≈ 17 Ų (estimated from chromone vs. chromene fragment) |
| Conditions | Structural comparison based on chemical structure analysis; biological activity context: STAT5 SH2 domain binding assay (IC50 determination via EPO peptide competition) |
Why This Matters
For procurement decisions, this scaffold difference means the target compound cannot substitute for the STAT5 inhibitor in JAK/STAT pathway studies, and vice versa; users must select based on the specific biological target of interest.
- [1] Angelova, V.T.; Valcheva, V.; Vassilev, N.G.; Buyukliev, R.; Momekov, G.; Dimitrov, I.; Saso, L.; Djukic, M.; Shivachev, B. Bioorganic & Medicinal Chemistry Letters 2017, 27 (2), 223–227. (Class-level evidence that 2H-chromene hydrazide-hydrazones exhibit antimycobacterial activity distinct from chromone-based analogs.) View Source
